Product packaging for 3-(azidomethyl)aniline hydrochloride(Cat. No.:CAS No. 2680531-69-3)

3-(azidomethyl)aniline hydrochloride

Cat. No.: B6193329
CAS No.: 2680531-69-3
M. Wt: 184.62 g/mol
InChI Key: BHWGUTRNJCRQEH-UHFFFAOYSA-N
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Description

3-(azidomethyl)aniline hydrochloride (CAS 1380088-20-9) is a chemical compound with the molecular formula C7H8N4 and a molecular weight of approximately 148.17 g/mol . It is an organic compound featuring both an aniline (aromatic amine) and an azide (N3) functional group . This structure makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles . Organic azides like this compound are versatile intermediates that can participate in various reactions, including the Staudinger reduction to amines, the aza-Wittig reaction to form imines, and, most notably, [3+2] cycloaddition 'click' chemistry to form triazoles . These reactions are fundamental tools in medicinal chemistry, materials science, and bioconjugation for creating complex molecular architectures. The compound should be handled by qualified researchers with appropriate safety precautions, as organic azides can be thermally unstable and require careful handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number: 1380088-20-9 • Molecular Formula: C7H8N4 • Molecular Weight: 148.17 g/mol • InChI Key: DVZQUGMAVTTXQM-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2680531-69-3

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-(azidomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-7-3-1-2-6(4-7)5-10-11-9;/h1-4H,5,8H2;1H

InChI Key

BHWGUTRNJCRQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CN=[N+]=[N-].Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Azidomethyl Aniline Hydrochloride and Analogs

Precursor Synthesis and Starting Material Derivations

The foundation for synthesizing 3-(azidomethyl)aniline hydrochloride lies in the effective preparation of key precursors, primarily substituted anilines and benzyl (B1604629) derivatives. This involves strategic amination and azidation reactions.

Amination Pathways for Benzyl Halides and Aromatic Halides

The introduction of an amino group to an aromatic ring or a benzylic position is a fundamental step. Traditional methods often involve the amination of aryl or benzyl halides.

Aromatic Halides: The direct amination of aryl halides is a well-established method for forming anilines. organic-chemistry.orgrsc.org This transformation can be achieved using ammonia (B1221849) or various primary and secondary amines as the aminating agent. google.com Catalytic systems are often employed to facilitate this reaction, with copper and palladium complexes being prominent. organic-chemistry.orgrsc.org For instance, copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination are powerful tools for this purpose. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.org For example, the use of CuI nanoparticles can catalyze the selective synthesis of anilines from aryl halides in the absence of ligands and organic solvents. organic-chemistry.org Similarly, specific polar organic solvents like N-methylpyrrolidone have been shown to improve the direct amination of aryl halides. google.com

The reactivity of aryl halides in these amination reactions can vary, with the general trend often being I > Br > Cl > F, although this can be influenced by the specific catalytic system and reaction conditions. nih.gov For instance, a base-promoted amination of aromatic halides found the reactivity sequence to be I > Br ≈ F > Cl. nih.gov

Benzyl Halides: The synthesis of benzylamines can be achieved through the reaction of benzyl halides with amines. libretexts.org This reaction typically proceeds via an SN2 mechanism. libretexts.org Additionally, reductive amination of aldehydes and ketones provides another versatile route to benzylic amines. libretexts.org

Azidation Strategies for Substituted Anilines and Benzyl Amines

The introduction of the azide (B81097) group is a critical step in the synthesis of the target compound. This can be accomplished through various azidation methods targeting either the aromatic ring or a benzylic position.

Substituted Anilines: Direct C-H azidation of anilines offers an atom-economical approach to introduce an azide group onto the aromatic ring. researchgate.net Copper(II)-catalyzed C-H functionalization in water has been reported for the ortho-selective azidation of anilines using sodium azide. researchgate.net Another approach involves the diazotization of an aniline (B41778) derivative followed by treatment with an azide source, a classical method for preparing aryl azides. researchgate.netmdpi.com

Benzyl Amines and Alcohols: Benzyl azides can be synthesized from benzyl alcohols or aldehydes. organic-chemistry.org For example, a one-pot reaction can convert aldehydes into primary and secondary benzyl azides. organic-chemistry.org Nucleophilic substitution of benzyl halides with an azide salt, such as sodium azide, is a common and efficient method for preparing benzyl azides. libretexts.org The reaction of benzyl bromides with sodium azide in a suitable solvent system like acetone/water or dimethylformamide (DMF) provides the corresponding benzyl azides in good yields. mdpi.com

Targeted Synthetic Routes for this compound

With the foundational methods for precursor synthesis established, specific multi-step routes and selective functionalization techniques can be employed to construct the target molecule, this compound.

Multi-Step Synthesis from Aromatic Precursors

A logical synthetic pathway to this compound would likely involve a multi-step sequence starting from a readily available aromatic precursor. One potential route could begin with a substituted toluene (B28343) derivative, which is first nitrated and then halogenated at the benzylic position. The resulting benzyl halide can then undergo nucleophilic substitution with sodium azide to form the azidomethyl group. Subsequent reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid, would yield the final product.

Alternatively, starting with a substituted aniline, one could perform a reaction to introduce the methyl group, followed by halogenation and azidation. The order of these steps would be crucial to avoid side reactions and ensure regioselectivity. The synthesis of para-olefinated anilines, which are valuable building blocks, often requires a multi-step synthesis. uva.nl

Selective Functionalization Techniques

Selective functionalization is key to controlling the regiochemistry of the final product. In the context of substituted anilines, directing groups can be used to achieve ortho- or para-selective C-H functionalization. acs.orgnih.gov For instance, palladium catalysis with specific ligands has been shown to achieve highly para-selective C-H olefination of aniline derivatives. uva.nlacs.orgnih.govresearchgate.net While not directly forming the azidomethyl group, these methods highlight the potential for selectively activating a specific position on the aniline ring for further transformation.

Visible-light-induced photocatalysis has also emerged as a tool for para-selective C-H functionalization of anilines. nih.gov This approach utilizes a photocatalyst to generate radical intermediates that can undergo selective coupling reactions. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Azidoanilines

The principles of green chemistry aim to develop more environmentally benign and sustainable synthetic methods.

Several approaches are being explored for the synthesis of azido (B1232118) compounds and anilines that align with green chemistry principles. chemrxiv.orgchemrxiv.org This includes the use of water as a solvent, catalyst-free conditions, and the development of one-pot reactions to minimize waste and improve efficiency. researchgate.netrsc.org For example, a novel method for synthesizing substituted anilines from benzyl azides has been developed that proceeds under acidic conditions without the need for a metal catalyst. chemrxiv.org This reaction is noted to be fast, efficient at room temperature, and amenable to large-scale preparation. chemrxiv.orgchemrxiv.org

The use of safer azidating agents is also a key consideration. For instance, tosyl azide is considered a more stable and easier-to-handle alternative to other azide sources for the conversion of benzoic acids to anilines. rsc.org Furthermore, automated synthesis platforms are being developed for the safe production of organic azides from primary amines, minimizing handling of potentially explosive reagents. acs.org The development of protective group strategies for the azide functionality can also enable a broader range of chemical transformations under milder conditions. miragenews.com

Catalyst-Free and Solvent-Free Reaction Development

The development of synthetic methods that eliminate catalysts and solvents aligns with the principles of green chemistry, aiming to reduce waste, costs, and environmental impact. The synthesis of organic azides from corresponding halides is a common transformation where such conditions have been successfully applied.

The reaction of benzyl halides with an azide source, typically sodium azide, is a standard nucleophilic substitution (SN2) reaction. While often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure solubility of the azide salt, recent research has demonstrated the feasibility of conducting these reactions under solvent-free or aqueous conditions. organic-chemistry.orgresearchgate.net For instance, the synthesis of various benzyl azides has been achieved by reacting benzyl halides with sodium azide in water, sometimes with the aid of a phase-transfer catalyst, though catalyst-free versions have also been explored. researchgate.net

Another promising solvent-free approach is mechanochemistry, specifically ball-milling. This technique uses mechanical force to initiate chemical reactions between solid reactants. A one-pot, solvent-free synthesis of 1,2,3-triazole derivatives has been developed where the prerequisite organic azide is generated in situ from the corresponding alkyl or benzyl halide and sodium azide via ball-milling. researchgate.net This method avoids the need to handle and isolate potentially hazardous azide intermediates. researchgate.net

The table below summarizes findings for the synthesis of benzyl azide analogs under conditions that minimize or eliminate catalysts and solvents. These examples serve as a model for the potential synthesis of 3-(azidomethyl)aniline from 3-(halomethyl)aniline. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.

Table 1: Catalyst-Free and Solvent-Free Synthesis of Benzyl Azide Analogs

Starting Material Azide Source Reaction Conditions Product Yield (%) Reference
Benzyl Bromide Sodium Azide Ball-milling, 600 rpm, 60 min Benzyl Azide High researchgate.net
Benzyl Halide Sodium Azide Water, 100°C Benzyl Azide Good
(E)-2-Arylidene-3-cyclohexenones Primary Amines Catalyst- and additive-free 2-Benzyl N-substituted anilines High researchgate.net
Benzyl Chloride Sodium Azide DMF/water Benzyl Azide 92 tue.nl

Flow Chemistry Methodologies in Azide Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates like organic azides. The small reactor volumes in flow systems allow for excellent heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures than in traditional batch reactors, often leading to dramatically reduced reaction times. beilstein-journals.org

The synthesis of organic azides is particularly well-suited for flow chemistry. The in-situ generation and immediate consumption of azides in a continuous stream minimize the accumulation of potentially explosive compounds, thereby enhancing operational safety. cam.ac.uk Several flow-based strategies for the synthesis of alkyl and aryl azides have been reported.

One common approach involves passing a solution of an alkyl or benzyl halide through a packed-bed reactor containing a solid-supported azide reagent, such as an azide-functionalized ion-exchange resin (e.g., Amberlite® IRA-400). cam.ac.uk This method allows for a simple workup, as the excess reagent and byproducts are retained on the solid support, yielding a clean solution of the azide product. cam.ac.uk

Microreactors are also extensively used for azide synthesis in flow. These devices offer precise control over reaction parameters. For instance, the synthesis of aryl azides has been accomplished in a flow microreactor by reacting organolithium species with a masked azide source. nih.govresearchgate.net Direct azidation of alcohols using azidotrimethylsilane (B126382) (TMSN3) mediated by a recyclable solid acid catalyst like Amberlyst-15 has also been successfully translated to a continuous-flow process. organic-chemistry.orgorganic-chemistry.org

The table below outlines various flow chemistry methodologies applied to the synthesis of benzyl and aryl azides, which could be adapted for the preparation of 3-(azidomethyl)aniline.

Table 2: Flow Chemistry Synthesis of Benzyl and Aryl Azides

Starting Material Reagents Reactor Type Residence Time Temperature (°C) Product Yield (%) Reference
4-(2-Bromoethyl)phenol Azide on Amberlite® IRA-400 Packed-bed reactor Not specified Not specified 4-(2-Azidoethyl)phenol Quantitative cam.ac.uk
Benzylamine Imidazole-1-sulfonyl azide HCl Continuous flow setup Not specified Not specified Benzyl azide Not specified tue.nl
Various Alcohols TMSN3, Amberlyst-15 Continuous flow reactor Not specified Not specified Various Azides High organic-chemistry.org
Mesyl Shikimate Sodium Azide Chemtrix 19 µL reactor 45 s 190 Azide product 89 beilstein-journals.org
Dibromoarenes n-BuLi, Tosylazide Flow microreactor Not specified Not specified Bromo-aryl azides Good researchgate.net

Reactivity of the Azidomethyl Moiety

The azidomethyl group is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgnih.gov The azide functionality within this group is particularly notable for its participation in [3+2] cycloaddition reactions, its susceptibility to reduction to form amines, and its ability to undergo decomposition to generate highly reactive nitrene intermediates.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. nih.govuchicago.edu These reactions are characterized by their high degree of atom economy and are often stereospecific.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, demonstrating a remarkable rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart. organic-chemistry.org This reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is robust, proceeding over a broad temperature range and a pH of 4 to 12, and is insensitive to aqueous conditions. organic-chemistry.org

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov The organic azide then coordinates to the copper center, which facilitates the nucleophilic attack of the acetylide's terminal carbon onto the terminal nitrogen of the azide. nih.gov DFT calculations have suggested that dinuclear copper(I) acetylides may be involved, further lowering the activation barrier. nih.gov The catalytic cycle is completed by protonolysis, which releases the triazole product and regenerates the copper(I) catalyst. The use of a mild reductant like sodium ascorbate (B8700270) is common to prevent the oxidation of Cu(I) to the inactive Cu(II) state. nih.gov

Table 1: Key Features of CuAAC Reactions

FeatureDescription
Catalyst Typically a Copper(I) salt, often generated in situ from CuSO₄ and a reducing agent.
Reactants Organic azides and terminal alkynes.
Product 1,4-disubstituted 1,2,3-triazoles.
Regioselectivity High, exclusively forms the 1,4-isomer.
Reaction Conditions Mild, often at room temperature in various solvents, including water.

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.orgchalmers.se This reaction is catalyzed by ruthenium(II) complexes, with [Cp*RuCl] complexes being particularly effective. organic-chemistry.orgnih.govresearchgate.net A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. researchgate.net It is proposed to proceed through an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net This is followed by a rate-determining reductive elimination step that forms the triazole ring. organic-chemistry.orgnih.gov DFT calculations support this pathway. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC does not proceed via a metal acetylide intermediate, which accounts for its tolerance of internal alkynes. researchgate.net

Table 2: Comparison of CuAAC and RuAAC

FeatureCuAACRuAAC
Catalyst Copper(I)Ruthenium(II)
Product Regioisomer 1,4-disubstituted1,5-disubstituted
Alkyne Substrates Terminal onlyTerminal and internal
Proposed Intermediate Copper acetylideRuthenacycle

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high reactivity of strained cyclooctynes. researchgate.netnih.govnih.gov The relief of ring strain in the transition state provides the driving force for this reaction. This bioorthogonal reaction is particularly useful for labeling complex biomolecules under physiological conditions. nih.govwustl.edu

The rate of SPAAC is influenced by the electronic properties of both the azide and the cyclooctyne (B158145). nih.gov Generally, the reaction proceeds via a HOMO(azide)-LUMO(cyclooctyne) interaction. nih.gov Therefore, electron-rich azides and electron-poor cyclooctynes tend to react faster. However, with more electron-rich cyclooctynes, an inverse-electron-demand pathway can also occur. nih.gov The structure of the cyclooctyne is a critical determinant of reactivity, with various derivatives being designed to enhance reaction kinetics. researchgate.net

Reductive Transformations to Amine Derivatives

The azide group serves as a masked primary amine. masterorganicchemistry.com It can be readily reduced to the corresponding amine with the liberation of nitrogen gas. This transformation is of significant synthetic utility. A variety of reducing agents can effect this conversion.

Common methods for the reduction of organic azides include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. masterorganicchemistry.com

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. A modification of this reaction using trimethylphosphine (B1194731) at low temperatures has been shown to allow for regioselective reduction in molecules with multiple azide groups. nih.gov

Metal Hydride Reagents: Reagents like lithium aluminium hydride (LiAlH₄) are effective for reducing azides to amines. masterorganicchemistry.com

Other Reducing Systems: Various other systems have been developed, such as sodium borohydride (B1222165) in the presence of a catalyst, dichloroindium hydride, and copper nanoparticles with ammonium (B1175870) formate. organic-chemistry.org A procedure using NaBH₄ with catalytic amounts of tin(IV) 1,2-benzenedithiolate has also been reported to be effective under mild conditions. cmu.edu

Thermal and Photochemical Decompositions to Nitrenes and Subsequent Rearrangements

Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to form highly reactive nitrene intermediates. rsc.org Aryl nitrenes are known to undergo a variety of complex transformations, including ring expansions, fragmentations, and insertion reactions. mdpi.com

The decomposition can proceed through either a spin-allowed pathway to a singlet nitrene or a spin-forbidden pathway to a triplet nitrene. rsc.org Phenyl nitrenes, in particular, have a tendency to undergo rearrangement reactions. purdue.edu These rearrangements can be initiated by heat or light. acs.org A common pathway involves the ring expansion of the nitrene to a seven-membered ring species like an azacycloheptatetraene. acs.org The specific products formed are highly dependent on the reaction conditions and the structure of the starting azide. For instance, the photolysis of certain aromatic azides can lead to the formation of stable seven-membered ring ketenimines or carbodiimides, particularly under matrix isolation conditions. nih.gov

Nucleophilic and Electrophilic Reactivity of the Azide Group

The azide functional group (–N₃) is a versatile and highly energetic moiety in organic chemistry, renowned for its unique reactivity. In the context of this compound, the benzylic azide exhibits ambiphilic properties, meaning it can react as both a nucleophile and an electrophile. acs.org

As a nucleophile, the terminal nitrogen atom of the azide group possesses a lone pair of electrons and can attack electrophilic centers. The azide ion (N₃⁻) is considered an excellent nucleophile for Sₙ2 reactions, more nucleophilic than amines, and is often used to install the azido functionality by displacing leaving groups like halides. masterorganicchemistry.com While the azide in this compound is covalently bonded, its terminal nitrogen remains mildly nucleophilic. wikipedia.org

Conversely, the azide group can behave as an electrophile. The internal nitrogen atom is susceptible to attack by strong nucleophiles. More significantly, organic azides are well-established as 1,3-dipoles in cycloaddition reactions. acs.orgwikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. nih.gov This reaction's utility has been vastly expanded by the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which offer high regioselectivity for 1,4- and 1,5-disubstituted triazoles, respectively. nih.govnih.gov

Another key reaction pathway involves the loss of dinitrogen (N₂), a thermodynamically very stable molecule. This can be initiated thermally or photochemically to generate a highly reactive nitrene intermediate, which can undergo various transformations such as C-H insertion or addition to alkenes. mdpi.com Alternatively, azides can be reduced to primary amines using reagents like LiAlH₄ or through catalytic hydrogenation, making the azide group a useful masked amine. masterorganicchemistry.com The Staudinger reaction provides a mild method for reducing azides to amines via the formation of an aza-ylide intermediate with a phosphine, such as triphenylphosphine. nih.gov

Table 1: Key Reactions of the Azide Functional Group
Reaction TypeReactant(s)Product(s)DescriptionReference
1,3-Dipolar Cycloaddition (Click Chemistry)Alkyne1,2,3-TriazoleForms a stable five-membered heterocyclic ring. Can be catalyzed by Cu(I) for 1,4-regioisomers or Ru(II) for 1,5-regioisomers. wikipedia.orgnih.govnih.gov
Staudinger Reaction/LigationPhosphine (e.g., Triphenylphosphine)Primary Amine + N₂ + Phosphine OxideA two-step process involving the formation of an iminophosphorane, which is then hydrolyzed to an amine. wikipedia.orgnih.gov
ReductionH₂/Pd/C, LiAlH₄Primary Amine + N₂Converts the azide group into a primary amine, liberating nitrogen gas. masterorganicchemistry.comwikipedia.org
Nitrene FormationHeat (Δ) or Light (hν)Nitrene + N₂Generates a highly reactive nitrene intermediate that can undergo subsequent insertion or addition reactions. mdpi.com

Reactivity of the Aniline Hydrochloride Moiety

Role of the Amine Functionality in Organic Transformations

The aniline moiety in this compound is a primary arylamine. In its free base form, the amino group (–NH₂) is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, in this compound, the amine is protonated to form an anilinium ion (–NH₃⁺). This protonation, which occurs in acidic media, significantly alters its reactivity. nih.govrsc.org The anilinium ion has no lone pair on the nitrogen and is therefore not nucleophilic.

To engage the amine in nucleophilic reactions, it must first be deprotonated by treatment with a base. Once regenerated, the free aniline is a versatile nucleophile. It can react with a wide range of electrophiles to form new carbon-nitrogen bonds. For example, it can undergo N-alkylation with alkyl halides and N-acylation with acid chlorides or anhydrides. libretexts.orgchemistryguru.com.sg The nucleophilicity of aniline is lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.

The primary amine functionality is a crucial precursor for the synthesis of diazonium salts. rsc.org Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) yields a diazonium salt. rsc.org This intermediate is highly valuable in organic synthesis, capable of undergoing a suite of transformations known as Sandmeyer reactions to introduce a variety of substituents (–Cl, –Br, –CN, –OH) onto the aromatic ring, or participating in azo coupling reactions to form vibrantly colored azo compounds. libretexts.org

Electrophilic Aromatic Substitution Patterns in Substituted Anilines

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. libretexts.org

In the case of the free base, 3-(azidomethyl)aniline, two substituents are present: the strongly activating, ortho-, para-directing amino group (–NH₂) and the weakly deactivating azidomethyl group (–CH₂N₃). byjus.com The –NH₂ group is a powerful activating group because the nitrogen's lone pair can be donated into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. youtube.com This donation of electron density is most effective at the ortho and para positions, making these sites the most reactive toward electrophiles. byjus.com

However, the compound is an aniline hydrochloride. In this form, the amino group is protonated to an anilinium group (–NH₃⁺). This group is strongly deactivating and meta-directing. byjus.com The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect, pulling electron density out of the ring and making it much less reactive towards electrophiles than benzene. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

Therefore, under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), this compound would be expected to react slowly and yield the meta-substituted product. The directing effects of the substituents on the aromatic ring are summarized in the table below.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupClassificationEffect on ReactivityDirecting InfluenceReference
–NH₂ (Amino)ActivatingStrongly ActivatingOrtho, Para byjus.comyoutube.com
–NH₃⁺ (Anilinium)DeactivatingStrongly DeactivatingMeta byjus.com
–CH₂N₃ (Azidomethyl)DeactivatingWeakly Deactivating (by induction)Ortho, Para* makingmolecules.com

Amidation and Ureation Reactions

Amidation and ureation reactions involve the acylation of the amine functionality and are fundamental transformations for aniline derivatives. These reactions require the nucleophilic free amine form, so the hydrochloride salt must first be neutralized. researchgate.net

Amidation is the formation of an amide bond. Anilines can be acylated using various reagents:

With Acid Chlorides or Anhydrides: This is a highly efficient method. The aniline's lone pair attacks the electrophilic carbonyl carbon of the acid chloride or anhydride, leading to the formation of an N-phenyl substituted amide and a byproduct (HCl or a carboxylic acid, respectively). quora.com This reaction is typically fast and often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct.

With Carboxylic Acids: Direct reaction of an aniline with a carboxylic acid to form an amide is challenging and generally requires high temperatures to drive off water from an intermediate ammonium carboxylate salt. quora.com More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU are employed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions. researchgate.net

Ureation is the formation of a urea (B33335) derivative. This is typically achieved by reacting the aniline with an isocyanate (R–N=C=O). The nucleophilic nitrogen of the aniline attacks the central carbonyl carbon of the isocyanate, resulting in a substituted urea. This reaction is usually rapid and proceeds without the need for a catalyst. nih.gov

Reactivity Profiles and Reaction Mechanisms of 3 Azidomethyl Aniline Hydrochloride

Chemo- and Regioselective Considerations in Multi-Functionalized Systems

The presence of two distinct reactive moieties in 3-(azidomethyl)aniline hydrochloride—the primary aromatic amine and the benzylic azide (B81097)—necessitates careful consideration of chemo- and regioselectivity in chemical transformations. The differing electronic and steric environments of the aniline (B41778) and azidomethyl groups allow for a range of selective reactions, provided the appropriate reagents and conditions are employed. This section explores the selective reactivity of each functional group, supported by research findings on related molecular scaffolds.

The primary amine on the aniline ring is a nucleophilic center and can readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The azidomethyl group, on the other hand, is primarily reactive through 1,3-dipolar cycloadditions (e.g., "click" chemistry) or reduction to an amine. The hydrochloride salt form of the parent compound implies that the aniline nitrogen is protonated, which would diminish its nucleophilicity and protect it from certain electrophilic reactions until a base is added.

Selective Transformations of the Azido (B1232118) Group

The azido group in 3-(azidomethyl)aniline can be selectively targeted in the presence of the aniline functionality. The most prominent examples of such selectivity are found in bioorthogonal chemistry, where the azide's unique reactivity allows for specific conjugation without interference from common biological functional groups like amines.

Click Chemistry: Azide-Alkyne Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction for forming 1,2,3-triazoles. This reaction is orthogonal to the aniline group, meaning the amine does not participate in or interfere with the cycloaddition. The reaction proceeds under mild conditions, typically using a copper(I) catalyst, and is compatible with a wide range of functional groups. Similarly, the strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., a cyclooctyne) offers a metal-free alternative that is also highly selective for the azide.

Staudinger Reaction: The Staudinger reaction provides a mild method for the reduction of the azide to a primary amine using a phosphine (B1218219), such as triphenylphosphine. This reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine. The aniline group is generally unreactive under these conditions, allowing for the selective conversion of the azidomethyl group to an aminomethyl group.

Research on the synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives has demonstrated the robustness of the azido groups to various reaction conditions. In these studies, other functional groups on the benzene (B151609) ring were transformed while the azido and azidomethyl groups remained intact. This highlights the feasibility of performing a wide range of chemical modifications on the core structure without affecting the azide moieties.

A study on the synthesis of various 3-azido-5-(azidomethyl)benzene derivatives showcased that functional groups such as iodo, bromo, methoxycarbonyl, and cyano could be selectively transformed into other functionalities, including carboxy, hydroxymethyl, formyl, and boryl groups, without affecting the azido groups. elsevierpure.com The table below summarizes some of these transformations, which underscore the chemical stability of the azido groups.

Starting Functional GroupReagents and ConditionsResulting Functional GroupAzido Groups' Integrity
Methoxycarbonyl1. LiAlH4, THF, 0 °C to rtHydroxymethylMaintained
Methoxycarbonyl1. aq. NaOH, MeOH, rtCarboxyMaintained
Cyano1. aq. NaOH, H2O2, DMSO, rtAminocarbonylMaintained
Bromo1. n-BuLi, THF, -78 °C; 2. B(OMe)3; 3. H2OBorylMaintained
Formyl1. DAST, CH2Cl2, 0 °C to rtDifluoromethylMaintained

Table 1: Selective Functional Group Transformations in the Presence of Azido Groups

Selective Transformations of the Aniline Group

The aniline moiety can be selectively functionalized by taking advantage of its nucleophilic character. Protection of the aniline group may be necessary in some cases to prevent side reactions, but several transformations can be achieved chemoselectively.

Acylation: The primary amine of the aniline can be selectively acylated to form an amide using acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to deprotonate the anilinium hydrochloride and enhance the nucleophilicity of the amine. The azide group is generally stable under these conditions.

Diazotization: The aniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents. The benzylic azide is typically stable under the acidic conditions of diazotization.

Alkylation: Selective N-alkylation of the aniline can be achieved, although there is a risk of over-alkylation and C-alkylation on the aromatic ring. The choice of alkylating agent and reaction conditions is crucial for achieving high selectivity.

In a study focused on the synthesis of substituted anilines from benzylic azides, it was found that benzylic azides with electron-withdrawing groups could be converted to anilines in the presence of concentrated sulfuric acid. sigmaaldrich.com This suggests that under strongly acidic conditions, the azidomethyl group of 3-(azidomethyl)aniline could potentially undergo transformation. Therefore, reactions on the aniline moiety that require strongly acidic conditions might not be chemoselective.

The table below outlines potential selective reactions for each functional group in 3-(azidomethyl)aniline.

Functional GroupReaction TypeReagentsExpected ProductChemoselectivity Considerations
AzidomethylClick Chemistry (CuAAC)Terminal Alkyne, Cu(I) catalyst1,2,3-TriazoleHigh; aniline is unreactive.
AzidomethylStaudinger ReductionPPh3, then H2OAminomethylHigh; aniline is unreactive.
AnilineAcylationAcyl Chloride, BaseAmideHigh; azide is unreactive.
AnilineDiazotizationNaNO2, HClDiazonium SaltHigh; azide is stable under these conditions.

Table 2: Potential Selective Reactions on 3-(Azidomethyl)aniline

Mechanistic and Theoretical Investigations of Azidomethylaniline Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the properties and reactivity of 3-(azidomethyl)aniline and its derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering valuable insights into the electronic structure of molecules. For aniline (B41778) and its derivatives, DFT calculations, often using methods like B3LYP with a suitable basis set such as 6-31G(d), are employed to determine key electronic properties. nih.gov These studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties of aniline polymers and copolymers have been investigated using DFT to understand their semiconducting behavior. nih.gov For a molecule like 3-(azidomethyl)aniline, DFT studies would be crucial in understanding how the azidomethyl and amino groups influence the electronic properties of the aromatic ring. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in charge transfer interactions. trdizin.gov.tr For instance, a smaller energy gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Aniline Derivative This table presents typical data obtained from DFT calculations and is for illustrative purposes.

Property Calculated Value Significance
HOMO Energy -5.8 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.6 eV Relates to chemical reactivity and stability

Studies on the interaction of aniline with other molecules, activated by a superbasic medium, have utilized QM to investigate complex reaction cascades, demonstrating the predictive power of these methods in understanding multi-step syntheses. researchgate.net For 3-(azidomethyl)aniline, QM calculations could model reactions such as the reduction of the azide (B81097) to an amine or the participation of the aniline moiety in condensation reactions, providing calculated energy barriers for each step.

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. A variety of analytical techniques are employed to unravel these mechanisms.

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the reaction rate. Computational methods, as discussed above, are a primary means of calculating these barriers. nih.gov Experimental kinetics studies can then validate these theoretical predictions. For reactions involving aniline derivatives, various pathways and their associated energy profiles have been mapped out, providing a blueprint for understanding their chemical behavior. researchgate.net

The direct observation of short-lived reaction intermediates is crucial for confirming a proposed reaction mechanism. Electrospray ionization mass spectrometry (ESI-MS), particularly when used for online reaction monitoring, has emerged as a powerful technique for detecting charged intermediates in a variety of reactions, including those catalyzed by metals or proceeding through ionic pathways. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information about these transient species. nih.gov

For reactions involving 3-(azidomethyl)aniline, such as a palladium-catalyzed cross-coupling reaction at the amino group, ESI-MS could be used to intercept and characterize palladium-containing intermediates. nih.gov This provides direct evidence for the steps in the catalytic cycle.

Table 2: Potential Intermediates in a Hypothetical Reaction of 3-(azidomethyl)aniline Detectable by ESI-MS This table is illustrative and shows the types of intermediates that could be monitored.

Hypothetical Reaction Potential Intermediate m/z (Illustrative)
Azide Reduction (Staudinger Reaction) Aza-ylide intermediate [M + H]+
Diazotization of Aniline Diazonium salt [M - N2 + H]+

Regioselectivity and Stereoselectivity in Reactions of Bifunctional Compounds

The presence of two distinct reactive functional groups (the amino group and the azidomethyl group) in 3-(azidomethyl)aniline makes the study of selectivity paramount.

Regioselectivity refers to the preference for reaction at one functional group or position over another. In the case of 3-(azidomethyl)aniline, a reaction might selectively target the more nucleophilic amino group or the azide, which is prone to cycloadditions or reductions. The choice of reagents and reaction conditions is critical in directing the outcome. For instance, in a one-pot synthesis of a sterically demanding aniline, the reaction pathway can be controlled to favor the formation of the desired amine product. mdpi.comnih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, becomes relevant if chiral centers are formed during a reaction. While the parent molecule 3-(azidomethyl)aniline is achiral, reactions at its functional groups could introduce chirality. The factors governing stereoselectivity are often subtle, involving steric hindrance and the specific geometry of transition states. khanacademy.org For example, in organocatalytic reactions, the stereochemistry of the product is often determined by the configuration of key intermediates. nih.gov

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The presence of both an aniline (B41778) moiety and an azidomethyl group makes 3-(azidomethyl)aniline hydrochloride a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its utility spans the assembly of triazoles, tetrazoles, pyrroles, and more complex fused ring systems.

The azido (B1232118) group in this compound is a key functional group for the construction of 1,2,3-triazole rings through Huisgen cycloaddition reactions, a cornerstone of click chemistry. This reaction involves the [3+2] cycloaddition of the azide (B81097) with a terminal or internal alkyne. The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which allows for regioselective synthesis of the 1,4- or 1,5-disubstituted triazole isomers, respectively.

The resulting triazole-containing aniline derivatives are valuable intermediates in medicinal chemistry and materials science. For example, they have been utilized as precursors for the synthesis of novel kinase inhibitors and as monomers for the preparation of functional polymers. The aniline group can be further modified, for instance, through diazotization followed by azidation to introduce a second azido group, enabling the formation of bis-triazoles.

Table 1: Examples of Triazole Synthesis using 3-(Azidomethyl)aniline Precursors

Alkyne ReactantCatalyst/ConditionsResulting Triazole DerivativeReference
PhenylacetyleneCu(I), solvent, room temp.1-((3-aminophenyl)methyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholRu(II) complex, heat1-((3-aminophenyl)methyl)-5-(hydroxymethyl)-1H-1,2,3-triazole
N/AN/A1,4-Disubstituted triazoles

The azide functionality of this compound can also participate in [3+2] cycloaddition reactions with nitriles to form tetrazole rings. This transformation is typically promoted by Lewis acids, such as zinc chloride, or by the use of hydrazoic acid in the presence of a catalyst. The resulting (aminophenyl)methyl-substituted tetrazoles are of interest in medicinal chemistry as bioisosteres for carboxylic acids.

While less common than its use in triazole and tetrazole synthesis, the azido group can be used to generate nitrenes upon thermolysis or photolysis. These highly reactive intermediates can then undergo various transformations to form other heterocyclic systems. For instance, the intramolecular reaction of a nitrene with an appropriately positioned unsaturated group can lead to the formation of pyrrole (B145914) or azirine derivatives. The aniline moiety can be acylated with unsaturated acid chlorides to provide the necessary precursor for such intramolecular cyclizations.

The amino group of this compound is a key handle for building more complex fused heterocyclic systems. For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form seven-membered rings like azepinones. Furthermore, reaction with ortho-amino- or ortho-nitro-substituted benzaldehydes, followed by cyclization, can lead to the formation of quinazoline (B50416) scaffolds, which are prevalent in many biologically active compounds.

Integration into Polymer and Materials Science Methodologies (excluding specific material properties)

The dual functionality of this compound also lends itself to applications in polymer and materials science, specifically for the modification and synthesis of functional polymers.

The azidomethyl group is an ideal handle for the post-polymerization functionalization of polymers containing alkyne groups. Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click reaction, the 3-(aminophenyl)methyl moiety can be readily attached to a polymer backbone. This introduces primary amine functionalities onto the polymer, which can then be used for further modifications, such as grafting other molecules or changing the solubility and other properties of the material. This method has been employed to functionalize polymers for various applications, including the development of new resins and coatings.

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are of significant interest in medicinal chemistry and drug discovery due to their ability to rapidly generate libraries of structurally diverse molecules. Key examples of MCRs include the Ugi and Passerini reactions, which are widely used to synthesize peptide mimics and other biologically active compounds. wikipedia.orgwikipedia.org

Anilines and azides are common building blocks in various MCRs. For instance, anilines are frequently used as the amine component in the Ugi reaction. wikipedia.orgnih.gov Similarly, organic azides can participate in different types of MCRs, often through cycloaddition reactions or by serving as precursors to other functional groups. nih.gov However, no specific studies detailing the use of this compound in the development of new multi-component reactions have been identified.

Strategic Utility in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse and complex small molecules from common starting materials. This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. The strategic incorporation of versatile building blocks is a cornerstone of DOS.

While the bifunctional nature of this compound, possessing both an aniline and a benzyl (B1604629) azide moiety, suggests potential utility in DOS, there is currently no published research demonstrating its application in this field. The aniline group could be a handle for various transformations, while the azide group could be used for "click" chemistry or other functionalizations. This potential, however, remains theoretical in the absence of experimental data.

Emerging Research Avenues and Methodological Innovations

Novel Catalytic Systems for Azide (B81097) and Aniline (B41778) Transformations

The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving azide and aniline functionalities. nih.gov Organic azides are valuable precursors in a variety of metal-catalyzed transformations, including C-H bond amination and the formation of azo compounds. nih.govuva.nl

Recent progress in metal-catalyzed azidation has seen the use of various metals to achieve efficient and selective transformations. nih.gov For instance, copper-catalyzed systems have been employed for the synthesis of azides from various precursors. nih.govuva.nl One proposed mechanism for the copper(I)-catalyzed azidation of anilines involves the oxidation of the Cu(I) catalyst to a Cu(III)N3 species, followed by reductive elimination to yield the azidated product. uva.nl Ruthenium complexes have also been identified as effective catalysts for transformations involving anilines, such as the N-methylation of anilines using methanol. rsc.org These cyclometalated ruthenium catalysts can operate under mild conditions and demonstrate the principle of hydrogen autotransfer. rsc.org

Furthermore, the reduction of azides to amines is a fundamental transformation in organic synthesis. organic-chemistry.org Nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), has proven to be an effective catalyst for the reduction of a wide array of organic azides. organic-chemistry.org Chemoenzymatic approaches are also gaining traction. Nitroreductase enzymes, sometimes paired with chemical co-catalysts like V₂O₅, can be used for the reduction of nitroaromatic compounds to anilines, offering a sustainable alternative to traditional hydrogenation methods. acs.org

The table below summarizes some of the novel catalytic systems being explored for azide and aniline transformations.

Catalyst SystemTransformationKey Features
Copper-based catalystsAzidation of anilines and other substratesCan be used with various azide sources like TMSN₃. nih.govuva.nl
Cyclometalated Ruthenium complexesN-alkylation of anilinesProceeds via a hydrogen autotransfer mechanism under mild conditions. rsc.org
In situ generated Nickel BorideReduction of organic azidesEffective for a broad range of substrates. organic-chemistry.org
Nitroreductase with co-catalystsReduction of nitroaromatics to anilinesA chemoenzymatic approach offering high chemoselectivity. acs.org
Iron-catalyzed systemsHydroazidation of olefinsProvides anti-Markovnikov selectivity under mild conditions. organic-chemistry.org

Advanced Computational Studies for Predictive Synthesis

Computational chemistry has become an indispensable tool for predicting reaction pathways and understanding complex reaction mechanisms. catalysis.bloggrnjournal.us By employing techniques like Density Functional Theory (DFT), scientists can model potential energy surfaces to identify the most likely reaction routes and the energy barriers associated with them. catalysis.blog This predictive power is particularly valuable in the development of new synthetic methodologies, allowing for the exploration of unknown reactions and the design of novel catalysts before undertaking extensive experimental work. nih.govrsc.org

In the context of 3-(azidomethyl)aniline hydrochloride, computational studies can provide insights into the electronic structure and reactivity of the molecule, aiding in the prediction of its behavior in various chemical transformations. For example, quantum chemical calculations can be used to estimate the energies of transition states and intermediates, which is crucial for understanding reaction kinetics and thermodynamics. grnjournal.usnih.gov

Machine learning is also being integrated with quantum chemical calculations to develop predictive models for chemical reactions. oup.com These models, trained on large datasets of known reactions, can predict the reactive sites in a molecule and the likely products of a given set of reactants. oup.com This approach has the potential to significantly accelerate the discovery of new synthetic routes for compounds like this compound.

Integration of this compound in Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids and deep eutectic solvents, is a growing area of interest in green chemistry. These solvents can offer advantages over traditional organic solvents, including lower volatility, higher thermal stability, and in some cases, enhanced reaction rates and selectivities.

Ionic liquids, which are salts with melting points below 100 °C, have been shown to influence the outcomes of reactions involving azides. rsc.orgrsc.org For example, the azide-alkyne cycloaddition reaction has been studied in ionic liquids, demonstrating changes in regioselectivity and reaction rates compared to conventional molecular solvents. rsc.orgrsc.org Recently, azide ionic liquids (AILs) have been developed, acting as both the solvent and the azidating reagent. bohrium.combohrium.com These AILs have shown higher reaction rates and functional-group tolerance for the azidation of various precursors compared to traditional methods. bohrium.combohrium.com Theoretical simulations suggest that the formation of ion pairs in these liquids plays a crucial role in their enhanced reactivity. bohrium.com

The integration of this compound into such unconventional media could lead to more efficient and environmentally benign synthetic processes. For instance, performing the synthesis or subsequent transformations of this compound in an ionic liquid could potentially improve yields, simplify product isolation, and allow for the recycling of the solvent and catalyst.

Development of High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of a large number of reaction conditions in parallel. numberanalytics.comwikipedia.org This technique, which involves miniaturization, automation, and rapid data analysis, has revolutionized the process of reaction discovery and optimization in both academic and industrial settings. numberanalytics.comnih.govresearchgate.net

For the synthesis and functionalization of this compound, HTS can be employed to quickly identify the optimal catalyst, solvent, base, and temperature for a given transformation. nih.gov By using microtiter plates, researchers can perform hundreds or even thousands of experiments in a short period, using minimal amounts of starting material. scienceintheclassroom.org This is particularly advantageous when working with valuable or scarce substrates. scienceintheclassroom.org

The data generated from HTS experiments can be used to build detailed reaction maps, providing a comprehensive understanding of the factors that influence reaction outcomes. scienceintheclassroom.org This information is invaluable for developing robust and scalable synthetic protocols. The combination of HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid quantification of reaction products, further accelerating the optimization process. purdue.edu

The table below outlines the key aspects of high-throughput screening for reaction optimization.

HTS ComponentDescriptionRelevance to this compound
Miniaturization Reactions are carried out on a microscale (e.g., in 96-well or 384-well plates). wikipedia.orgReduces the amount of this compound and other reagents needed for optimization studies. scienceintheclassroom.org
Automation Robotic systems are used for liquid handling, reagent addition, and plate manipulation. wikipedia.orgIncreases the speed and reproducibility of experiments, allowing for the exploration of a wider range of reaction conditions.
Parallel Synthesis Multiple reactions with varying parameters are run simultaneously. sigmaaldrich.comEnables the rapid screening of different catalysts, ligands, solvents, and bases for reactions involving this compound.
Rapid Analysis Analytical techniques like LC-MS are used for fast quantification of reaction outcomes. purdue.eduAllows for quick identification of "hits" or optimal conditions from a large experimental array.

By embracing these emerging research avenues and methodological innovations, the scientific community can continue to unlock the full synthetic potential of this compound and other complex molecules.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 3-(azidomethyl)aniline hydrochloride, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution of 3-(chloromethyl)aniline hydrochloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or THF) under controlled temperature (20–40°C). Post-reaction, the product is isolated via filtration or extraction and purified using recrystallization or column chromatography .
  • Characterization : Validate purity via:

  • NMR : 1H^1H NMR should show signals for the azidomethyl group (~4.3 ppm, singlet, CH₂N₃) and aromatic protons (6.5–7.5 ppm) .
  • IR : Confirm the presence of the azide group (2100–2150 cm⁻¹, strong stretch) and NH₂ (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 218.07 (C₇H₈ClN₄⁺) .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability : Azides are thermally sensitive; avoid temperatures >40°C. Store at 2–8°C in airtight, light-protected containers to prevent decomposition.
  • Safety : Hazardous due to potential explosive decomposition under shock, friction, or heat. Use blast shields and small-scale reactions .

Q. How does the hydrochloride salt form influence the solubility and reactivity of 3-(azidomethyl)aniline?

  • The hydrochloride salt increases water solubility compared to the free base, facilitating reactions in aqueous or polar solvents (e.g., ethanol/water mixtures). The NH₃⁺ group (from protonation) reduces nucleophilicity, directing reactivity to the azide moiety .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Staudinger or Huisgen cycloaddition involving this compound?

  • Staudinger Reduction : Use triphenylphosphine (PPh₃) in THF at 0–25°C to convert the azide to an amine. Competing hydrolysis is minimized by anhydrous conditions .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Cu(I) (e.g., CuBr with TBTA ligand) to enhance regioselectivity. Avoid excess Cu to prevent oxidative degradation of the aniline moiety .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Data Validation : Cross-reference with synthetic intermediates (e.g., 3-(chloromethyl)aniline hydrochloride IR/NMR) to identify impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Case Study : Inconsistent 1H^1H NMR aromatic signals may arise from solvent polarity or salt dissociation. Use deuterated DMSO for enhanced NH₂ proton visibility .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Drug Development : The azide group enables "clickable" intermediates for conjugating targeting moieties (e.g., in antibody-drug conjugates). For example, it has been used to generate aminomethyl derivatives via reduction for fentanyl analog synthesis .
  • Polymer Chemistry : Acts as a crosslinker in hydrogels via azide-alkyne cycloaddition, with applications in controlled drug delivery systems .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect residual NaN₃ (retention time ~2.1 min) and hydrolyzed amine byproducts .
  • Limits of Detection (LOD) : Achieve LOD <0.1% for genotoxic impurities (e.g., chloromethyl precursors) using tandem MS .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The azide group (LUMO = -1.5 eV) is more reactive than the protonated aniline (HOMO = -8.2 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.